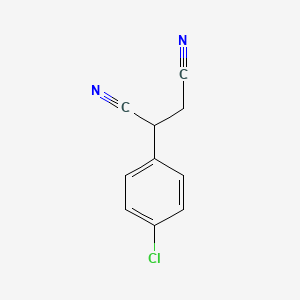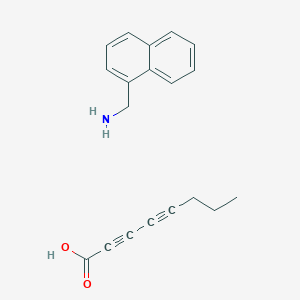![molecular formula C9H15NO3 B12523447 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate CAS No. 831197-08-1](/img/structure/B12523447.png)
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the nucleophilic attack of the nitrogen atom on the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl benzoate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl propionate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl butyrate
Uniqueness
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
831197-08-1 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
[2-[(2R)-2-methylpyrrolidin-1-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-7-4-3-5-10(7)9(12)6-13-8(2)11/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
KKNDYNIKAFMZQF-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CCCN1C(=O)COC(=O)C |
SMILES canonique |
CC1CCCN1C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
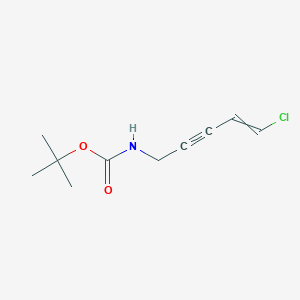
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
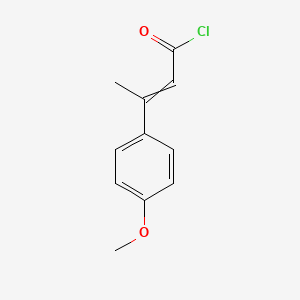
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
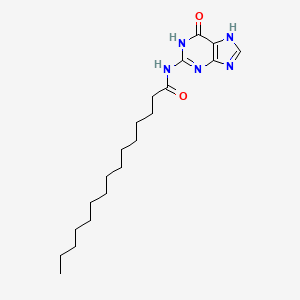
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
